

Validating the Structure of 6-Phenyl-1-hexanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **6-Phenyl-1-hexanol**

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For researchers, scientists, and drug development professionals, the precise structural validation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques and experimental data for the structural confirmation of **6-Phenyl-1-hexanol** and its derivatives. By presenting key spectroscopic data and detailed experimental protocols, this document aims to serve as a practical resource for laboratory work.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-Phenyl-1-hexanol** and a representative derivative, 6-(4-nitrophenoxy)hexanol. This allows for a direct comparison of the influence of substitution on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm
6-Phenyl-1-hexanol	7.29 - 7.15 (m, 5H, Ar-H), 3.65 (t, $J=6.6$ Hz, 2H, - CH_2OH), 2.62 (t, $J=7.7$ Hz, 2H, Ar- CH_2 -), 1.68 - 1.55 (m, 4H), 1.42 - 1.33 (m, 2H)
6-(4-Nitrophenoxy)hexanol	8.18 (d, $J=9.2$ Hz, 2H, Ar-H), 6.94 (d, $J=9.2$ Hz, 2H, Ar-H), 4.08 (t, $J=6.5$ Hz, 2H, - OCH_2 -), 3.69 (t, $J=6.5$ Hz, 2H, - CH_2OH), 1.85 (p, $J=6.7$ Hz, 2H), 1.64 - 1.45 (m, 4H)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm
6-Phenyl-1-hexanol	142.8, 128.4, 128.2, 125.6, 62.9, 35.9, 32.8, 31.4, 29.1, 25.7
6-(4-Nitrophenoxy)hexanol	164.2, 141.4, 125.9, 114.4, 68.9, 62.5, 32.5, 29.0, 25.8, 25.6

Table 3: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
6-Phenyl-1-hexanol ^{[1][2][3][4]}	178.1358 $[\text{M}]^+$	160, 145, 131, 117, 104, 91, 77
6-(4-Nitrophenoxy)hexanol ^[5]	253.1263 $[\text{M}]^+$	235, 139, 123, 109, 93, 65

Table 4: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm^{-1})
6-Phenyl-1-hexanol ^[1]	3330 (O-H stretch, broad), 3025 (Ar C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1604 (C=C stretch), 1495, 1454 (Ar C=C stretch), 1058 (C-O stretch)
6-(4-Nitrophenoxy)hexanol ^[5]	3350 (O-H stretch, broad), 3100, 3070 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1590, 1490 (Ar C=C stretch), 1505, 1340 (NO_2 stretch), 1260 (Ar-O stretch), 1050 (C-O stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of **6-Phenyl-1-hexanol** and its derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument at 100 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Mass Spectrometry (MS)

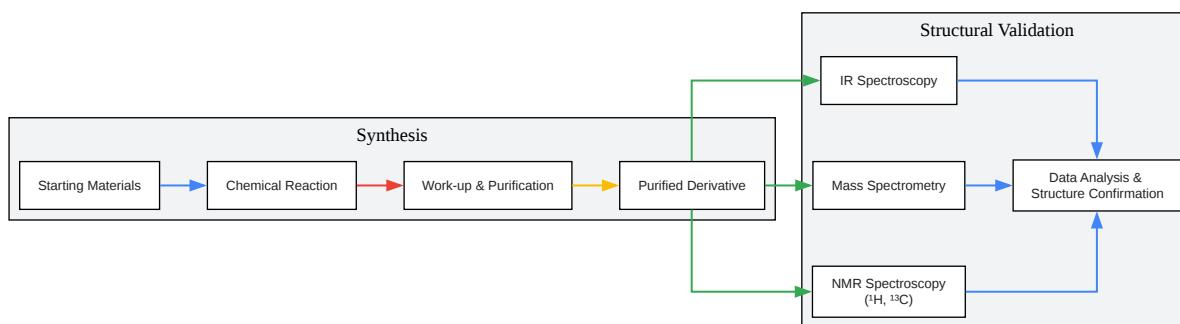
- Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile and thermally stable compounds like **6-Phenyl-1-hexanol**, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is commonly used. For less volatile or thermally labile derivatives, Electrospray Ionization (ESI) is preferred.
- Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. In ESI, a high voltage is applied to the sample solution to generate charged droplets, leading to the formation of protonated molecules $[\text{M}+\text{H}]^+$ or other adducts.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide information about the molecular weight and structure of the compound.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

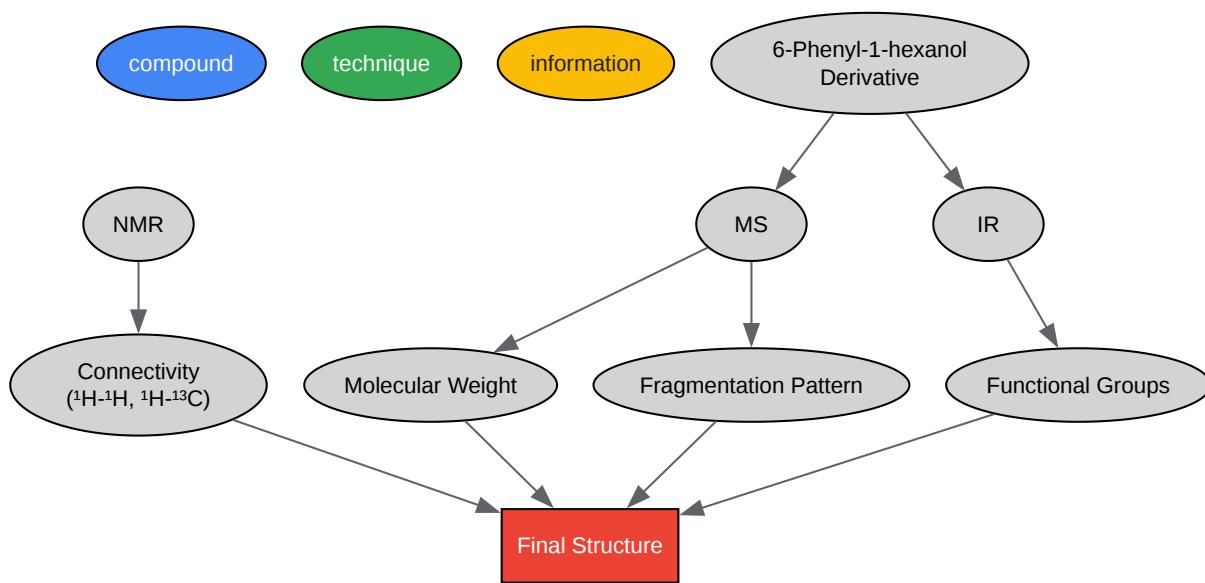
Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and structural validation of **6-Phenyl-1-hexanol** derivatives.



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Caption: General workflow for the synthesis and structural validation of derivatives.



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Caption: Relationship between analytical techniques and structural information.

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References

- 1. 6-Phenyl-1-hexanol | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 6-Phenyl-n-hexanol [webbook.nist.gov]
- 4. PubChemLite - 6-phenyl-1-hexanol (C12H18O) [pubchemlite.lcsb.uni.lu]
- 5. 6-(4-Nitrophenoxy)hexanol - PMC [pmc.ncbi.nlm.nih.gov]
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